monguine
Description
Properties
CAS No. |
106388-34-5 |
|---|---|
Molecular Formula |
C12 H16 N2 |
Synonyms |
monguine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Due to the lack of experimental data for monguine, comparisons are inferred from structurally analogous compounds.
Compound A: 6-Nitro-1-cyclohexen-1-yl Acetone
- Structural Similarity : Shares the nitro-substituted cyclohexenyl group and ketone functionality.
- Key Differences: Simpler backbone (acetone derivative vs. undecenone in this compound). Higher thermal stability due to reduced steric hindrance .
- Applications : Used as a precursor in nitroalkene synthesis .
Compound B: 3-Oxo-8-azabicyclo[3.2.1]octane-8-carbonitrile
- Structural Similarity : Contains a bicyclic framework and ketone group.
- Key Differences :
- Characterization : Fully documented via NMR and X-ray crystallography, unlike this compound .
Table 1: Structural and Functional Comparison
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Formula | Not reported | C₉H₁₃NO₃ | C₈H₁₀N₂O |
| Functional Groups | Ketone, nitro, alkene | Ketone, nitro | Ketone, nitrile, amine |
| Thermal Stability | Unknown | High (~200°C) | Moderate (~150°C) |
| Applications | Unspecified | Nitroalkene synthesis | Medicinal chemistry |
Challenges in Comparative Analysis
The absence of empirical data for this compound necessitates reliance on indirect methods:
- Spectroscopic Differentiation : Complementary techniques (e.g., GC-MS, IR) are critical to distinguish this compound from analogs, as single-method analyses risk misidentification .
- Synthetic Pathways : Hypothetical routes may involve Michael addition or nitroalkylation, but validation is lacking .
- Purity and Identity : Adherence to IUPAC guidelines for characterization (e.g., elemental analysis, spectral data) is essential but undocumented for this compound .
Q & A
Q. Methodological Answer :
-
Step 1 : Follow protocols for organic synthesis as outlined in authoritative journals (e.g., Journal of Organic Chemistry), emphasizing detailed reaction conditions (temperature, catalysts, solvents) and purification methods (e.g., column chromatography, recrystallization) .
-
Step 2 : Validate purity using techniques like HPLC (≥95% purity threshold) and NMR spectroscopy to confirm structural integrity. Include full spectral data in Supporting Information, adhering to reproducibility standards .
-
Data Table Example :
Parameter Condition Validation Method Reaction Time 24 hours, 80°C TLC monitoring Purification Column chromatography HPLC (99% purity)
Advanced: How can researchers resolve contradictions in reported pharmacological mechanisms of this compound across studies?
Q. Methodological Answer :
- Step 1 : Conduct a systematic review using PRISMA guidelines to aggregate data from diverse models (e.g., in vitro vs. in vivo) .
- Step 2 : Apply meta-analysis to quantify variability (e.g., I² statistic) and identify confounding factors (e.g., dosage, model species). Use tools like RevMan for statistical integration .
- Step 3 : Design follow-up experiments with controlled variables (e.g., standardized dosing, genetically uniform models) to isolate mechanisms .
Basic: What analytical techniques are recommended for characterizing this compound’s structural and physicochemical properties?
Q. Methodological Answer :
-
Step 1 : Use NMR (¹H, ¹³C) and FTIR for structural elucidation. For novel derivatives, include X-ray crystallography data .
-
Step 2 : Assess solubility and stability via UV-Vis spectroscopy under physiological pH (e.g., pH 7.4 buffer).
-
Data Table Example :
Property Technique Key Result Melting Point DSC 156–158°C LogP HPLC (reverse phase) 2.3 ± 0.1
Advanced: What statistical approaches address variability in this compound’s efficacy data from preclinical models?
Q. Methodological Answer :
- Step 1 : Employ mixed-effects models to account for pseudoreplication (e.g., non-independent replicates in animal studies) .
- Step 2 : Use Bayesian inference to quantify uncertainty in dose-response relationships, incorporating prior data from similar compounds .
- Step 3 : Validate findings via sensitivity analysis (e.g., Monte Carlo simulations) to test robustness against outliers .
Basic: How should literature reviews be structured to identify knowledge gaps in this compound research?
Q. Methodological Answer :
- Step 1 : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define scope . Example:
- Population : Cancer cell lines (e.g., HeLa)
- Intervention : this compound at IC₅₀ concentrations
- Comparison : Untreated controls or standard chemotherapeutics
- Outcome : Apoptosis markers (e.g., caspase-3 activation)
- Step 2 : Use databases (PubMed, SciFinder) with Boolean operators (e.g., "this compound AND pharmacokinetics NOT review") .
Advanced: How to design experiments to differentiate this compound’s primary targets from off-target effects?
Q. Methodological Answer :
- Step 1 : Implement CRISPR-Cas9 knockout models to silence putative targets (e.g., kinase X) and assess residual activity .
- Step 2 : Use affinity chromatography coupled with mass spectrometry to identify binding partners .
- Step 3 : Validate specificity via competitive binding assays (e.g., ITC or SPR) with known inhibitors .
Basic: What ethical and safety considerations are critical in handling this compound during lab experiments?
Q. Methodological Answer :
- Step 1 : Follow institutional biosafety protocols (e.g., BSL-2 for cytotoxic compounds). Include Material Safety Data Sheets (MSDS) in appendices .
- Step 2 : Conduct toxicity screening in non-target cell lines (e.g., HEK293) to establish selectivity indices .
Advanced: How can computational modeling predict this compound’s interactions with understudied biological targets?
Q. Methodological Answer :
- Step 1 : Perform molecular docking (AutoDock Vina) against proteome-wide libraries (e.g., PDB, AlphaFold) .
- Step 2 : Validate predictions via molecular dynamics simulations (GROMACS) to assess binding stability (RMSD < 2.0 Å) .
- Step 3 : Prioritize targets with high binding affinity (ΔG < −8 kcal/mol) for experimental validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
